Dimethyl 4-(Methoxymethoxy)benzylphosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MFCD32876715 is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications. This compound is known for its stability and reactivity, which allows it to participate in a wide range of chemical reactions. Its molecular structure includes functional groups that contribute to its versatility in synthesis and application.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of MFCD32876715 involves several steps, starting with the preparation of intermediate compounds. One common method includes the reaction of a triazolo ring compound with methanesulfonate under controlled conditions to form the desired product . The reaction typically requires specific temperatures and solvents to ensure the purity and yield of the final compound.
Industrial Production Methods: Industrial production of MFCD32876715 often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process includes the use of high-purity reagents and advanced purification techniques to ensure the quality of the compound. The preparation method is designed to be simple and scalable, making it suitable for mass production .
Analyse Chemischer Reaktionen
Types of Reactions: MFCD32876715 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups in its structure, which can interact with different reagents under specific conditions.
Common Reagents and Conditions: Common reagents used in the reactions of MFCD32876715 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation. For example, the oxidation of aromatic amines using water radical cations can be performed under ambient conditions without the need for traditional chemical catalysts .
Major Products: The major products formed from the reactions of MFCD32876715 depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield quaternary ammonium cations, while substitution reactions can produce various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
MFCD32876715 has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry In chemistry, it is used as a building block for the synthesis of complex molecules In biology, it can be used to study the interactions of small molecules with biological targetsIn industry, it is used in the production of advanced materials and chemicals .
Wirkmechanismus
The mechanism of action of MFCD32876715 involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the molecular structure of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to MFCD32876715 include other triazolo ring compounds and methanesulfonate derivatives. These compounds share structural similarities but may differ in their reactivity and applications .
Uniqueness: MFCD32876715 is unique due to its specific functional groups and stability, which make it suitable for a wide range of applications. Its ability to undergo various chemical reactions under controlled conditions sets it apart from other similar compounds .
Conclusion
MFCD32876715 is a versatile compound with significant potential in various scientific and industrial fields. Its unique properties and reactivity make it a valuable tool for researchers and industry professionals. Understanding its preparation methods, chemical reactions, and applications can help in harnessing its full potential for future advancements.
Eigenschaften
Molekularformel |
C11H17O5P |
---|---|
Molekulargewicht |
260.22 g/mol |
IUPAC-Name |
1-(dimethoxyphosphorylmethyl)-4-(methoxymethoxy)benzene |
InChI |
InChI=1S/C11H17O5P/c1-13-9-16-11-6-4-10(5-7-11)8-17(12,14-2)15-3/h4-7H,8-9H2,1-3H3 |
InChI-Schlüssel |
AERMZTQYDSGPRD-UHFFFAOYSA-N |
Kanonische SMILES |
COCOC1=CC=C(C=C1)CP(=O)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.